2-(3-Methylisoxazol-5-yl)acetic acid
Overview
Description
2-(3-Methylisoxazol-5-yl)acetic acid is an organic compound with the chemical formula C6H7NO3. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
Isoxazole derivatives are known to interact with a wide range of biological targets due to their chemical diversity .
Mode of Action
It’s known that isoxazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s solubility in water, alcohol, and other organic solvents suggests it may have good bioavailability.
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Methylisoxazol-5-yl)acetic acid. For instance, the compound’s yield in aprotic solvents (benzene, acetonitrile) was noticeably lower than in protic solvents (methanol, ethanol, butanol) . This suggests that the solvent environment can significantly affect the compound’s reactivity and, potentially, its biological activity.
Preparation Methods
The preparation of 2-(3-Methylisoxazol-5-yl)acetic acid involves several synthetic routes. One common method includes the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine . Another method involves the preparation of 5-Isoxazolylmethanol, which is then converted to this compound through a series of reactions . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
2-(3-Methylisoxazol-5-yl)acetic acid undergoes various chemical reactions, including:
Carbonylation: The addition of a carbonyl group.
Substitution: Replacement of one functional group with another.
Common reagents used in these reactions include acyl chlorides, carbon monoxide, and various acids. Major products formed from these reactions include acylated and carbonylated derivatives, which can be further utilized in the synthesis of biologically active molecules .
Scientific Research Applications
2-(3-Methylisoxazol-5-yl)acetic acid has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a synthetic intermediate in the preparation of drugs and biologically active molecules . In medicinal chemistry, it serves as a building block for the synthesis of compounds with potential analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . Additionally, it is employed in the solid-phase synthesis of von Hippel-Lindau protein ligands .
Comparison with Similar Compounds
2-(3-Methylisoxazol-5-yl)acetic acid can be compared with other isoxazole derivatives, such as:
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor with potential therapeutic applications in cancer and neurodegenerative diseases.
5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole: Exhibits significant inhibitory activity toward lipoxygenase (LOX) and COX-2, making it a potential anti-inflammatory agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and serve as a precursor for the synthesis of diverse biologically active molecules highlights its importance in scientific research and drug development .
Properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-2-5(10-7-4)3-6(8)9/h2H,3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEFJFLAFQWOTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400669 | |
Record name | 2-(3-methylisoxazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19668-85-0 | |
Record name | 2-(3-methylisoxazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methyl-1,2-oxazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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